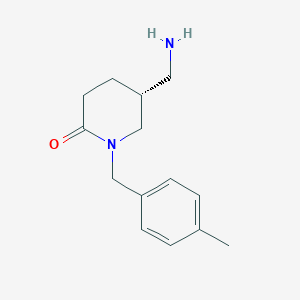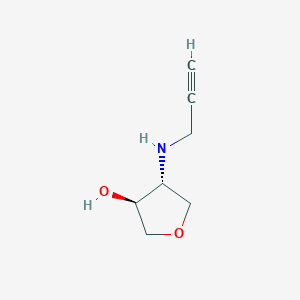![molecular formula C16H20N2O2 B13340385 3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde is a complex organic compound belonging to the bipyrrole family This compound is characterized by its unique structure, which includes two pyrrole rings connected by a carbon-carbon bond, with ethyl and methyl groups attached to the pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole] with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dicarbaldehyde structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid.
Reduction: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bipyrrole structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol: Similar structure but with alcohol groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dibromide: Similar structure but with bromine atoms instead of aldehydes.
Uniqueness
The uniqueness of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde lies in its dual aldehyde functionality, which provides a versatile platform for further chemical modifications and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-ethyl-5-(3-ethyl-5-formyl-4-methyl-1H-pyrrol-2-yl)-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-9(3)13(7-19)17-15(11)16-12(6-2)10(4)14(8-20)18-16/h7-8,17-18H,5-6H2,1-4H3 |
InChI Key |
HSRYNEVJKBUAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C=O)C2=C(C(=C(N2)C=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


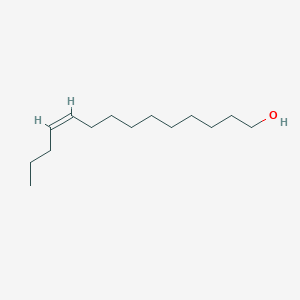
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
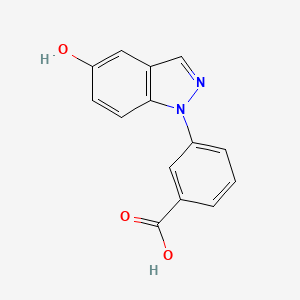
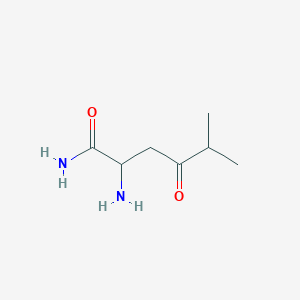
![2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13340318.png)
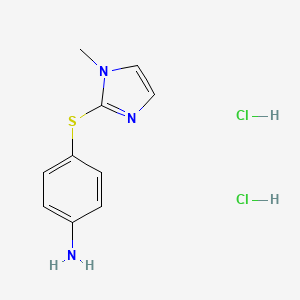
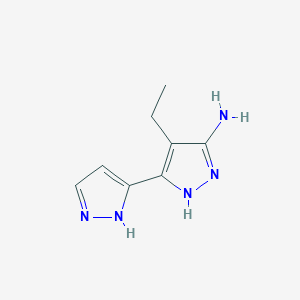
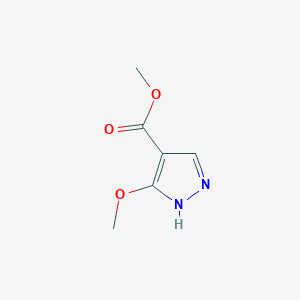
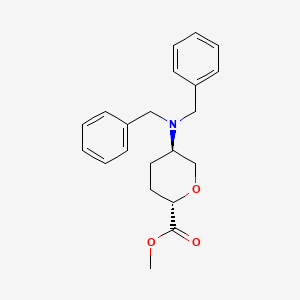

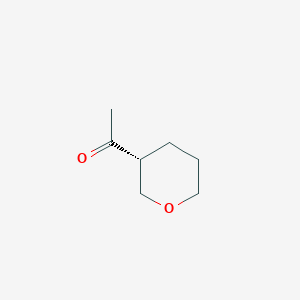
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
